Cas no 38444-13-2 (4-Pentylphenyl 4-methoxybenzoate)
4-Pentylphenyl 4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,4-methoxy-, 4-pentylphenyl ester
- (4-pentylphenyl) 4-methoxybenzoate
- 4-AMYLPHENYL 4'-METHOYXBENZOATE
- 4-pentylphenyl-4-methoxybenzoate
- 4-Methoxybenzoesaeure-4-n-pentylphenylester
- 4'-n-pentylphenyl 4-methoxybenzoat
- 4-n-Pentylphenyl 4'-methoxybenzoate
- 4-n-Pentylphenyl p-anisate
- 4-Pentylphenyl 4-methoxybenzoate
- anisic acid 4-n-pentylphenyl ester
- Nematal 105
- p-amylphenyl ester of anisic acid
- p-Pentylphenyl p-anisate
- p-pentylphenyl-p'-methoxybenzoate
- 4-Amylphenyl 4′-methoyxbenzoate
- 4-Amylphenyl 4-Methoxybenzoate
- 4-Methoxybenzoic Acid 4-Amylphenyl Ester
- 4-Methoxybenzoic Acid 4-Pentylphenyl Ester
- 4-Pentylphenyl 4-methyloxybenzoate
- ME 10.5
- N 86
- Nematel 105
- p-Amylphenyl p-methoxybenzoate
- p-Pentylphenyl p-methoxybenzoate
- Benzoic acid, 4-methoxy-, 4-pentylphenyl ester
- 5C69KDR77Y
- 4-Methoxybenzoic acid 4-pentylphenyl
- PENTYLPHENYL METHOXYBENZOATE
- 4-n-Pentylphenyl 4-methoxybenzoate
- 4-Methoxybenzoic acid 4
- ME105
- 4-AMYLPHENYL 4-METHOYXBENZOATE
- Benzoic acid,4-methoxy-, 4-pentylphen
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- MDL: MFCD08276868
- Inchi: 1S/C19H22O3/c1-3-4-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(21-2)14-10-16/h7-14H,3-6H2,1-2H3
- InChI Key: UISXVYOLBGBYCV-UHFFFAOYSA-N
- SMILES: O(C(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])=O)C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 298.15700
- Monoisotopic Mass: 298.157
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5
Experimental Properties
- Density: 1.068±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 29°C(lit.)
- Boiling Point: 429.7°Cat760mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.543
- Solubility: Insuluble (5.7E-4 g/L) (25 ºC),
- PSA: 35.53000
- LogP: 4.64710
4-Pentylphenyl 4-methoxybenzoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H317-H319-H410
- Warning Statement: P273-P280-P305+P351+P338-P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 36/38-43-50/53
- Safety Instruction: 26-37/39-60-61
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/38; R43; R50/53
4-Pentylphenyl 4-methoxybenzoate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Pentylphenyl 4-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P870459-1g |
4-Pentylphenyl 4-Methoxybenzoate |
38444-13-2 | 98% | 1g |
363.60 | 2021-05-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P170060-1g |
4-Pentylphenyl 4-methoxybenzoate |
38444-13-2 | 97% | 1g |
¥184.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P170060-5g |
4-Pentylphenyl 4-methoxybenzoate |
38444-13-2 | 97% | 5g |
¥555.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2692-5G |
4-Pentylphenyl 4-methoxybenzoate |
38444-13-2 | 98.0%(GC) | 5G |
¥1250.0 | 2022-09-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 665762-5G |
4-Pentylphenyl 4-methoxybenzoate |
38444-13-2 | 97% | 5G |
¥911.18 | 2022-02-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2692-5G |
4-Pentylphenyl 4-Methoxybenzoate |
38444-13-2 | >98.0%(GC) | 5g |
¥255.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2692-5G |
4-Pentylphenyl 4-methoxybenzoate |
38444-13-2 | 98.0%(GC) | 5g |
¥255.0 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1247835-100g |
4-AMYLPHENYL 4'-METHOYXBENZOATE |
38444-13-2 | 98% | 100g |
$270 | 2023-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239142-25g |
4-Pentylphenyl 4-methoxybenzoate |
38444-13-2 | 98% | 25g |
¥561.00 | 2024-05-15 | |
| Cooke Chemical | T3502031-5g |
4-Pentylphenyl 4-Methoxybenzoate |
38444-13-2 | >98.0%(GC) | 5g |
RMB 1000.00 | 2025-02-20 |
4-Pentylphenyl 4-methoxybenzoate Suppliers
4-Pentylphenyl 4-methoxybenzoate Related Literature
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Jun Yoshida,Shuhei Tamura,Hidetaka Yuge,Go Watanabe Soft Matter 2018 14 27
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Jun Yoshida,Shuhei Tamura,Go Watanabe,Yasutoshi Kasahara,Hidetaka Yuge Chem. Commun. 2017 53 5103
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Alexey Bobrovsky,Valery Shibaev,Boris Ostrovskii,Martin Cigl,Věra Hamplová,Alexej Bubnov J. Mater. Chem. C 2023 11 11379
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Sung-Eun Suh,Leah E. Nkulu,Shishi Lin,Shane W. Krska,Shannon S. Stahl Chem. Sci. 2021 12 10380
Additional information on 4-Pentylphenyl 4-methoxybenzoate
Introduction to 4-Pentylphenyl 4-methoxybenzoate (CAS No. 38444-13-2)
4-Pentylphenyl 4-methoxybenzoate, also known by its CAS number 38444-13-2, is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which consists of a pentylphenyl group and a methoxybenzoate moiety. The combination of these functional groups endows the compound with distinct chemical and physical properties, making it a valuable component in various research and industrial processes.
The molecular formula of 4-Pentylphenyl 4-methoxybenzoate is C17H22O3, and its molecular weight is approximately 278.35 g/mol. The compound is typically a white to off-white crystalline solid at room temperature, with a melting point ranging from 65°C to 68°C. Its solubility in water is low, but it dissolves well in organic solvents such as ethanol, methanol, and dichloromethane. These properties make it suitable for use in various formulations and applications where solubility and stability are critical factors.
In the realm of pharmaceutical research, 4-Pentylphenyl 4-methoxybenzoate has garnered attention due to its potential therapeutic applications. Recent studies have explored its role as a ligand for nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). PPARs are a family of nuclear receptor proteins that function as transcription factors regulating gene expression involved in metabolism, inflammation, and cellular differentiation. The ability of 4-Pentylphenyl 4-methoxybenzoate to modulate PPAR activity makes it a promising candidate for the development of drugs targeting metabolic disorders such as diabetes and obesity.
Beyond its potential in pharmaceuticals, 4-Pentylphenyl 4-methoxybenzoate has also been investigated for its use in cosmetic formulations. Its ester structure provides emollient properties, which can enhance the texture and feel of skincare products. Additionally, the compound's low toxicity and good skin compatibility make it a safe and effective ingredient for use in creams, lotions, and other topical applications.
In the field of materials science, 4-Pentylphenyl 4-methoxybenzoate has shown promise as a component in liquid crystal displays (LCDs). Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The unique molecular structure of 4-Pentylphenyl 4-methoxybenzoate allows it to align with other liquid crystal molecules, contributing to the overall performance and stability of LCD devices. This application highlights the compound's versatility and potential for use in advanced technological applications.
The synthesis of 4-Pentylphenyl 4-methoxybenzoate can be achieved through several methods, including esterification reactions between pentylphenol and methoxybenzoic acid. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact. Recent advancements in green chemistry have led to the development of more sustainable methods for producing this compound, reducing the use of hazardous reagents and minimizing waste generation.
In conclusion, 4-Pentylphenyl 4-methoxybenzoate (CAS No. 38444-13-2) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and properties make it an important molecule in pharmaceutical research, cosmetic formulations, and materials science. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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